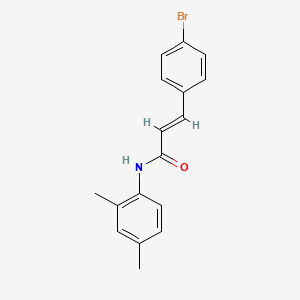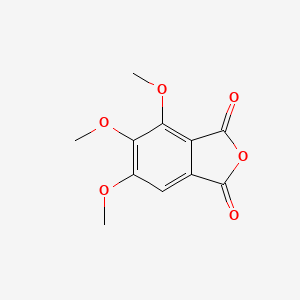
2-Methylcyclohexyl m-tolylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcyclohexyl m-tolylcarbamate is an organic compound with the molecular formula C15H21NO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a 2-methylcyclohexyl group and an m-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohexyl m-tolylcarbamate typically involves the reaction of 2-methylcyclohexanol with m-tolyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as dibutyltin dilaurate. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same reactants and catalysts but is optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylcyclohexyl m-tolylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-Methylcyclohexyl m-tolylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and coatings due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-Methylcyclohexyl m-tolylcarbamate exerts its effects involves the interaction of its carbamate group with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl m-tolylcarbamate: Similar in structure but with an ethylhexyl group instead of a methylcyclohexyl group.
4-Alkylaminoimidazo[1,2-a]pyridines linked to carbamate moiety: These compounds also contain carbamate groups and have been studied for their enzyme inhibitory activity.
Uniqueness
2-Methylcyclohexyl m-tolylcarbamate is unique due to its specific combination of a methylcyclohexyl group and an m-tolyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other carbamate derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
6388-20-1 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
(2-methylcyclohexyl) N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C15H21NO2/c1-11-6-5-8-13(10-11)16-15(17)18-14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
IRXGFSJOTYGZAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1OC(=O)NC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)

![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)
![2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine](/img/structure/B11947979.png)

![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)





